molecular formula C23H23NO5S B2838119 Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 306280-82-0

Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No. B2838119
CAS RN: 306280-82-0
M. Wt: 425.5
InChI Key: NKXCMSURJQWNAD-UHFFFAOYSA-N
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Description

“Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate” is C24H25NO5S . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

Scientific Research Applications

Synthesis and Characterisation

In the field of organic synthesis, the compound has been utilized in the synthesis of various analogues with potential medicinal applications. Spoorthy et al. (2021) explored its reaction with mercapto acetic acid, leading to derivatives with anti-microbial activity and potential docking studies applications (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).

Antimicrobial and Antioxidant Studies

The compound has also been a precursor in synthesizing derivatives with antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized lignan conjugates using a cyclopropanation process, resulting in compounds with significant antibacterial and antifungal properties, as well as strong antioxidant potential (K. Raghavendra, N. Renuka, Vivek H. Kameshwar, B. Srinivasan, K. Ajay Kumar, S. Shashikanth, 2016).

Crystal Structure Analysis

The compound's derivatives have been studied for their crystal structures. Menati et al. (2020) synthesized a new azo-Schiff base and examined its structure using various analytical techniques, including X-ray diffraction, providing insights into the compound's molecular geometry (سعید Menati, فاطمه Mir, بهروز Notash, 2020).

Anticancer Activity

Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate has also been used in synthesizing compounds with potential anticancer properties. Abdel-Motaal et al. (2020) synthesized new heterocycles utilizing thiophene incorporated thioureido substituent, displaying potent activity against the colon HCT-116 human cancer cell line (M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may focus on exploring the potential applications of “Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate” and other thiophene derivatives in various fields such as medicinal chemistry, material science, and industrial chemistry.

properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5S/c1-5-29-23(26)20-17(15-8-6-14(2)7-9-15)13-30-22(20)24-21(25)16-10-11-18(27-3)19(12-16)28-4/h6-13H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXCMSURJQWNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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